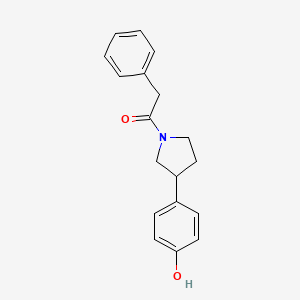

1-(3-(4-Hydroxyphenyl)pyrrolidin-1-yl)-2-phenylethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(3-(4-Hydroxyphenyl)pyrrolidin-1-yl)-2-phenylethanone is a compound that features a pyrrolidine ring, a hydroxyphenyl group, and a phenylethanone moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(4-Hydroxyphenyl)pyrrolidin-1-yl)-2-phenylethanone typically involves the reaction of 4-hydroxybenzaldehyde with pyrrolidine and phenylacetyl chloride. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate, in an organic solvent like dichloromethane or ethanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete, as indicated by thin-layer chromatography (TLC).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or column chromatography are employed to obtain the pure compound.

Analyse Des Réactions Chimiques

Types of Reactions: 1-(3-(4-Hydroxyphenyl)pyrrolidin-1-yl)-2-phenylethanone undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The carbonyl group in the phenylethanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters when reacted with alkyl halides or acyl chlorides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine or triethylamine.

Major Products:

Oxidation: Formation of 4-oxophenylpyrrolidin-1-yl-2-phenylethanone.

Reduction: Formation of 1-(3-(4-Hydroxyphenyl)pyrrolidin-1-yl)-2-phenylethanol.

Substitution: Formation of ethers or esters depending on the substituent introduced.

Applications De Recherche Scientifique

Antioxidant Properties

Research indicates that compounds similar to 1-(3-(4-Hydroxyphenyl)pyrrolidin-1-yl)-2-phenylethanone exhibit significant antioxidant activity. For instance, derivatives have shown improved radical scavenging capabilities compared to standard antioxidants like ascorbic acid .

Anti-Cancer Activity

Several studies have highlighted the potential of this compound in anti-cancer therapies. The presence of the hydroxyphenyl group is believed to contribute to its ability to inhibit cancer cell proliferation. Notably, research focusing on similar compounds has demonstrated efficacy against various cancer types, including:

- Breast Cancer

- Liver Cancer

- Prostate Cancer

These effects are attributed to the compound's ability to modulate signaling pathways involved in cell growth and apoptosis .

Case Study 1: Anti-Cancer Evaluation

A study investigating the anti-cancer properties of related pyrrolidine derivatives found that modifications at the phenolic position significantly enhanced cytotoxicity against liver cancer cells. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways .

Case Study 2: Antioxidant Screening

In another study, a series of pyrrolidine derivatives were synthesized and screened for antioxidant activity using DPPH radical scavenging assays. The results indicated that certain derivatives exhibited antioxidant activity significantly higher than that of ascorbic acid, suggesting potential applications in preventing oxidative stress-related diseases .

Therapeutic Applications

The therapeutic implications of this compound span several areas:

- Cancer Treatment : As an adjunct therapy in combination with traditional chemotherapeutics.

- Neuroprotective Agents : Due to its antioxidant properties, it may be beneficial in neurodegenerative diseases.

Data Table: Summary of Biological Activities

Mécanisme D'action

The mechanism of action of 1-(3-(4-Hydroxyphenyl)pyrrolidin-1-yl)-2-phenylethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, inhibiting their activity or modulating their function. The hydroxyphenyl group can form hydrogen bonds with amino acid residues, while the pyrrolidine ring and phenylethanone moiety contribute to hydrophobic interactions and van der Waals forces.

Comparaison Avec Des Composés Similaires

1-(3-(4-Methoxyphenyl)pyrrolidin-1-yl)-2-phenylethanone: Similar structure but with a methoxy group instead of a hydroxy group, which may affect its reactivity and biological activity.

1-(3-(4-Chlorophenyl)pyrrolidin-1-yl)-2-phenylethanone: Contains a chloro group, which can influence its chemical properties and interactions with biological targets.

1-(3-(4-Nitrophenyl)pyrrolidin-1-yl)-2-phenylethanone: The nitro group introduces different electronic effects, potentially altering the compound’s reactivity and biological activity.

Uniqueness: 1-(3-(4-Hydroxyphenyl)pyrrolidin-1-yl)-2-phenylethanone is unique due to the presence of the hydroxy group, which can participate in hydrogen bonding and other interactions that influence its chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.

Activité Biologique

1-(3-(4-Hydroxyphenyl)pyrrolidin-1-yl)-2-phenylethanone, also known by its CAS number 2034320-66-4, is a compound with significant potential in biological research. This article explores its biological activity, mechanisms of action, and relevant case studies that highlight its therapeutic properties.

Chemical Structure and Properties

The compound features a pyrrolidine ring , a hydroxyphenyl group , and a phenylethanone moiety . Its structural formula can be represented as follows:

Table 1: Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Weight | 270.33 g/mol |

| Density | Not specified |

| Boiling Point | Not specified |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is attributed to its ability to interact with various biological macromolecules. The hydroxyphenyl group allows for hydrogen bonding with amino acid residues in enzymes or receptors, while the pyrrolidine ring and phenylethanone moiety enhance hydrophobic interactions and van der Waals forces, potentially leading to enzyme inhibition or receptor modulation.

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. For instance, studies have shown that derivatives with hydroxyl groups can effectively scavenge free radicals, thereby protecting cells from oxidative stress .

Anti-inflammatory Properties

The compound has been explored for its anti-inflammatory effects. In vitro studies suggest that it may inhibit the production of pro-inflammatory cytokines, which are critical in the pathology of various inflammatory diseases. This activity is likely mediated through modulation of signaling pathways involved in inflammation .

Anticancer Potential

Preliminary investigations into the anticancer properties of this compound have shown promise. It appears to induce apoptosis in cancer cell lines through mechanisms that may involve the activation of caspases and modulation of cell cycle proteins . Further research is needed to elucidate these pathways fully and assess the compound's efficacy in vivo.

Case Study 1: Antioxidant Evaluation

A study evaluated the antioxidant activity of several derivatives related to this compound using the DPPH radical scavenging method. The results indicated that compounds with similar structures demonstrated up to 88.6% scavenging ability, highlighting their potential as effective antioxidants .

Case Study 2: Anti-inflammatory Effects

In another study focusing on anti-inflammatory activity, researchers assessed the impact of this compound on lipopolysaccharide (LPS)-induced inflammation in macrophages. The results showed a significant reduction in nitric oxide production and inflammatory cytokine release, suggesting its potential as an anti-inflammatory agent .

Comparison with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Key Differences | Biological Activity |

|---|---|---|

| 1-(3-(4-Methoxyphenyl)pyrrolidin-1-yl)-2-phenylethanone | Methoxy instead of hydroxy group | Varies; generally lower |

| 1-(3-(4-Chlorophenyl)pyrrolidin-1-yl)-2-phenylethanone | Chlorine substituent affects reactivity | Potentially higher toxicity |

| 1-(3-(4-Nitrophenyl)pyrrolidin-1-yl)-2-phenylethanone | Nitro group introduces electron-withdrawing effects | Altered reactivity |

Propriétés

IUPAC Name |

1-[3-(4-hydroxyphenyl)pyrrolidin-1-yl]-2-phenylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO2/c20-17-8-6-15(7-9-17)16-10-11-19(13-16)18(21)12-14-4-2-1-3-5-14/h1-9,16,20H,10-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPPCECUHOBQEMZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C2=CC=C(C=C2)O)C(=O)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.